molecular formula C9H11N5 B12664996 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine CAS No. 121845-80-5

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine

Cat. No.: B12664996
CAS No.: 121845-80-5
M. Wt: 189.22 g/mol
InChI Key: GDEPNWCPNVVBMR-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is a nitrogen-containing heterocyclic compound This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazine ring The presence of three methyl groups at positions 3, 5, and 7 adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,7-trimethylpyridine with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5,7-Trimethylpyridine: A precursor in the synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine.

    1,2,4-Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.

    Pyridine Derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the fusion of pyridine and triazine rings

Properties

CAS No.

121845-80-5

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3,5,7-trimethylpyrido[3,4-e][1,2,4]triazin-8-amine

InChI

InChI=1S/C9H11N5/c1-4-7(10)9-8(5(2)11-4)12-6(3)13-14-9/h10H2,1-3H3

InChI Key

GDEPNWCPNVVBMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=N1)C)N=C(N=N2)C)N

Origin of Product

United States

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